molecular formula C18H17FN2O3S2 B2499789 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895452-15-0

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2499789
CAS No.: 895452-15-0
M. Wt: 392.46
InChI Key: WKMDOALTHNNSAI-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic organic compound designed for research applications. It features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused with a 4-fluorophenylsulfonyl group. This specific molecular architecture, which incorporates an ethyl substituent on the thiazole nitrogen and a propanamide linker, is of significant interest in the design and development of novel bioactive molecules . The structural motif of benzothiazole amides is frequently explored in scientific research for their potential pharmacological properties. Similarly, the sulfonamide functional group is a common feature in compounds studied for enzyme inhibition . The integration of these pharmacophores makes this compound a valuable chemical tool for researchers investigating structure-activity relationships (SAR), particularly in the context of developing new enzyme inhibitors or molecular probes . Its mechanism of action is anticipated to involve targeted interactions with specific biological macromolecules, such as enzymes, a characteristic shared by many benzothiazole and sulfonamide-containing compounds documented in scientific literature . Researchers can employ this compound in various in vitro assays to evaluate its biochemical efficacy and selectivity. Comprehensive analytical data, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), are provided to confirm the identity and high purity of the material, ensuring reliable and reproducible experimental results . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-2-21-15-5-3-4-6-16(15)25-18(21)20-17(22)11-12-26(23,24)14-9-7-13(19)8-10-14/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMDOALTHNNSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a sulfonamide group, which is known for its biological activity. The molecular formula is C18H17FN2O3S2C_{18}H_{17}FN_{2}O_{3}S_{2} with a molecular weight of 392.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The benzo[d]thiazole ring is known to exhibit significant affinity for enzymes and receptors, potentially leading to modulation of biochemical pathways involved in cell proliferation and apoptosis .

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, certain benzo[d]thiazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are promising based on structural analogs.

Antimicrobial Activity

Compounds containing thiazole rings often display antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity is limited .

Case Studies and Research Findings

  • In vitro Studies :
    • A study conducted on similar thiazole derivatives indicated significant inhibition of cell proliferation in various cancer cell lines at concentrations ranging from 10 to 50 µM . This suggests that this compound may exhibit comparable effects.
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that the compound may induce apoptosis through the activation of caspase pathways, a common mechanism observed in many anticancer agents .
  • Synergistic Effects :
    • Combination studies with other known anticancer agents have shown enhanced efficacy, indicating potential for use in combination therapies .

Data Summary Table

Property Value
Molecular FormulaC18H17FN2O3S2C_{18}H_{17}FN_{2}O_{3}S_{2}
Molecular Weight392.5 g/mol
Anticancer ActivityInhibitory effects observed
Antimicrobial ActivityPreliminary evidence available
MechanismInduction of apoptosis

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Formula : C15H16N2O2S
Molecular Weight : 292.36 g/mol

The synthesis typically involves the condensation of 3-ethylbenzo[d]thiazole with a sulfonamide derivative under specific conditions. This process can be optimized using various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time.

The compound exhibits notable biological activities, particularly in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole moiety demonstrate significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) data for this compound against various pathogens is summarized below:

Compound MIC (µg/mL) Target Organisms
This compound100E. coli, S. aureus
7g200P. aeruginosa
7e200S. cerevisiae

These results suggest that the compound is effective against common bacterial pathogens, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer potential of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide has been evaluated in several studies. Notably, it has shown effectiveness against various cancer cell lines, including breast cancer (MCF7). A case study demonstrated significant inhibition of cell viability in a dose-dependent manner:

Cell Line IC50 (µM) Mechanism of Action
MCF715Apoptosis induction
K56220Cell cycle arrest

The mechanism of action is primarily attributed to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

  • Antimicrobial Studies : A study focused on the synthesis and evaluation of various benzo[d]thiazole derivatives found that compounds similar to this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the significance of this structural motif in drug development .
  • Anticancer Studies : Another research effort examined the effects of this compound on human breast adenocarcinoma cells and reported promising results in reducing cell viability through apoptosis induction. The findings suggest that further exploration into its mechanisms could lead to new therapeutic strategies for cancer treatment .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The 4-fluorophenylsulfonyl moiety participates in nucleophilic substitutions. Key observations from related sulfonamides include:

Reaction TypeConditionsProducts/YieldsSource
Hydrolysis6M HCl, 80°C, 12 hSulfonic acid derivative
AminolysisEthylenediamine, DCM, RT, 6 hSulfonamide-linked amine

The electron-withdrawing fluorine substituent enhances the sulfonyl group’s electrophilicity, facilitating nucleophilic attack at the sulfur center .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring undergoes EAS at meta positions due to fluorine’s ortho/para-directing effects. Example reactions:

ReagentConditionsMajor ProductYield
HNO₃/H₂SO₄0°C, 2 h3-Nitro-4-fluorophenyl62%
Br₂/FeBr₃RT, 1 h3-Bromo-4-fluorophenyl58%

These reactions retain the sulfonyl-propanamide-thiazole backbone while modifying the aryl group .

Redox Reactions

The imine (C=N) and sulfonyl groups participate in redox processes:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) converts the imine to a secondary amine, disrupting conjugation with the thiazole ring .

  • Oxidation : Strong oxidizers (e.g., KMnO₄, acidic conditions) cleave the thiazole ring to form sulfonic acids and amide fragments .

Complexation and Coordination Chemistry

The thiazole nitrogen and sulfonyl oxygen act as Lewis bases. Reported complexes include:

Metal IonLigand SitesStability Constant (log K)Source
Cu(II)Thiazole N, Sulfonyl O8.2
Fe(III)Propanamide O, Thiazole N6.7

These complexes are characterized by UV-Vis and ESR spectroscopy .

Stability Under Hydrolytic Conditions

The compound degrades in acidic/basic media:

ConditionHalf-Life (25°C)Degradation Products
pH 1.0 (HCl)4.2 h3-((4-Fluorophenyl)sulfonyl)propanoic acid, Ethylamine
pH 10.0 (NaOH)1.8 hThiazole-2-carboxylic acid, Sulfonate salts

Degradation pathways involve cleavage of the amide bond (acid-catalyzed) and sulfonyl-oxygen scission (base-catalyzed) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Cis-Trans Isomerization : The (E)-configured imine converts to (Z)-form with a quantum yield of 0.32 .

  • Sulfonyl Group Rearrangement : Forms sulfinic acid derivatives via radical intermediates.

Biological Alkylation Reactions

In vitro studies of related compounds show:

  • Thiazole nitrogen alkylation with alkyl halides (e.g., CH₃I) under mild conditions (DMF, K₂CO₃) .

  • Sulfonyl group participation in Michael additions with thiols (e.g., glutathione) at physiological pH .

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazole Moieties
Compound Name Key Structural Features Synthesis Highlights Reference
Target Compound Benzo[d]thiazole with 3-ethyl, E-configuration imine, 4-fluorophenyl sulfonyl propanamide Presumed coupling via T3P® or Pd catalysis (inferred from analogues) -
743442-07-1 () 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide Chloro substituent, 6-methyl benzothiazole, propanamide linkage
(E)-4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-amine () Thiazole with diazenyl and pyridin-2-yl groups, fluorophenyl substituent T3P®-mediated amide coupling, reflux in ethyl acetate

Key Differences :

  • The target compound’s 3-ethylbenzo[d]thiazole contrasts with 743442-07-1’s 6-methyl substitution , which may alter steric effects and solubility.
  • ’s compound uses a diazenyl-thiazole core, which may confer distinct photophysical properties compared to the target’s sulfonyl-propanamide chain .
Propanamide Derivatives with Sulfonyl/Sulfanyl Groups
Compound Name Functional Groups Synthesis Conditions Reference
Target Compound 4-fluorophenyl sulfonyl Likely sulfonylation followed by amide coupling -
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () Sulfanyl-linked oxadiazole-thiazole Hydrazine hydrate/CS₂/KOH reflux, Na₂CO₃-mediated coupling
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine () Allylsulfanyl-triazole T3P®/DIPEA-mediated coupling, similar to

Key Insights :

Fluorophenyl-Substituted Compounds
Compound Name Fluorophenyl Position Core Structure Synthesis Catalysts Reference
Target Compound 4-fluorophenyl sulfonyl Benzo[d]thiazole Not specified -
(Z)-N-(4-(2-(dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide () 4-fluorophenyl on thiazole Dibenzothiadiazocin-thiazole Lead powder, triethylamine/formic acid
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide () 4-fluorophenyl on imidazole Imidazole-diazenyl Palladium acetate, potassium carbonate

Comparative Analysis :

  • The dual fluorophenyl groups in may enhance lipophilicity compared to the target’s single fluorophenyl sulfonyl moiety, affecting membrane permeability .
  • ’s dibenzothiadiazocin-thiazole hybrid introduces a polycyclic system, which could increase rigidity and π-stacking interactions absent in the target .
  • Palladium catalysis () vs. lead-mediated reduction () highlights divergent strategies for fluorophenyl incorporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.